

AT-121: A Bifunctional Agonist for Pain Relief Without Addiction Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AT-121 is a novel investigational analgesic compound that holds promise for the management of moderate to severe pain without the significant side effects associated with traditional opioid medications, such as addiction, respiratory depression, and tolerance.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental findings related to **AT-121**.

Chemical Structure and Properties

AT-121, with the formal IUPAC name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide, is a complex small molecule designed to interact with specific receptors in the central nervous system.[3]

Table 1: Chemical and Physical Properties of AT-121



Property	Value	Reference(s)
IUPAC Name	N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide	[3]
Molecular Formula	C24H38N4O3S	[3]
Molecular Weight	462.7 g/mol	[3]
CAS Number	2099681-31-7 (free base)	[3]
SMILES	CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3= O)CCNS(=O)(=O)N	[3]
InChI	InChI=1S/C24H38N4O3S/c1- 18(2)19-7-9-21(10-8-19)27-14- 11-24(12-15-27)22-6-4-3-5- 20(22)17-28(23(24)29)16-13- 26-32(25,30)31/h3-6,18- 19,21,26H,7-17H2,1-2H3, (H2,25,30,31)	[3]
Solubility	DMSO: 55 mg/mL (118.88 mM), Chloroform: 9 mg/mL (19.45 mM), DMF: Miscible, Ethanol:PBS (pH 7.2) (1:20): 50 µg/mL	[4]

Note: Specific melting and boiling points for **AT-121** are not readily available in the reviewed literature.

Pharmacological Profile

AT-121 is a bifunctional agonist, exhibiting partial agonism at both the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor.[4][5] This dual mechanism of action is believed to be the key to its unique pharmacological profile, providing potent analgesia while mitigating the undesirable side effects of conventional opioids.[1]



Table 2: In Vitro Pharmacological Data for AT-121

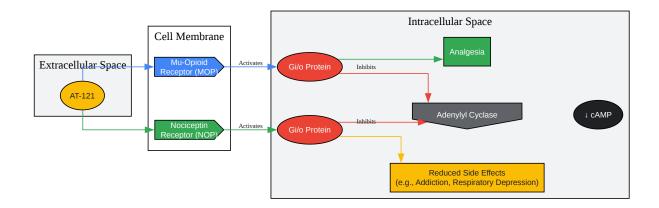
Parameter	Receptor	Value	Reference(s)
Binding Affinity (Ki)	Nociception/Orphanin FQ (NOP)	3.67 nM	[4]
Mu-Opioid (MOP)	16.49 nM	[4]	
Functional Activity (EC50)	[35S]GTPyS Binding (NOP)	34.7 nM	[4]
[35S]GTPyS Binding (MOP)	19.6 nM	[4]	

The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids. However, it is also responsible for their addictive properties and life-threatening side effects like respiratory depression.[1] The concurrent activation of NOP receptors by **AT-121** appears to counteract these adverse effects.[1]

Signaling Pathways

AT-121, as a G protein-coupled receptor (GPCR) agonist, initiates intracellular signaling cascades upon binding to MOP and NOP receptors. The general mechanism involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.





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Caption: AT-121 dual agonism at MOP and NOP receptors.

In Vivo Efficacy and Safety

Preclinical studies in non-human primates (rhesus monkeys) have demonstrated the significant potential of **AT-121** as a potent analgesic with a superior safety profile compared to morphine.

Table 3: In Vivo Pharmacological Effects of AT-121 in Rhesus Monkeys



Effect	AT-121	Morphine	Reference(s)
Analgesic Potency	~100-fold more potent	-	[5]
Respiratory Depression	Not observed at analgesic doses	Observed	[5]
Abuse Potential (Self-administration)	Lacked reinforcing effects	Reinforcing effects	[5]
Opioid-induced Hyperalgesia	Did not induce	Induced	[5]
Physical Dependence	Did not produce	Produced	[5]
Capsaicin-induced Thermal Allodynia	Dose-dependent reduction (0.003-0.03 mg/kg)	-	[4][5]

These findings highlight the potential of **AT-121** to provide effective pain relief without the hallmark drawbacks of conventional opioids.[5]

Key Experimental Protocols [35S]GTPyS Binding Assay

This assay is a functional measure of G protein-coupled receptor activation. It quantifies the binding of the non-hydrolyzable GTP analog, [35 S]GTPyS, to G α subunits following agonist stimulation.

Methodology:

- Membrane Preparation:
 - Homogenize tissue (e.g., rodent brain regions expressing MOP and NOP receptors) in icecold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.



- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).

Assay Procedure:

- In a 96-well plate, combine the prepared cell membranes, various concentrations of AT 121 (or a standard agonist like DAMGO for MOP), and GDP.
- Initiate the binding reaction by adding [35S]GTPyS.
- Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
- Wash the filters with ice-cold buffer.
- Quantify the amount of bound [35S]GTPyS using liquid scintillation counting.

• Data Analysis:

- Determine non-specific binding in the presence of a high concentration of unlabeled GTPyS.
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[6][7]





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Caption: Experimental workflow for the [35S]GTPyS binding assay.



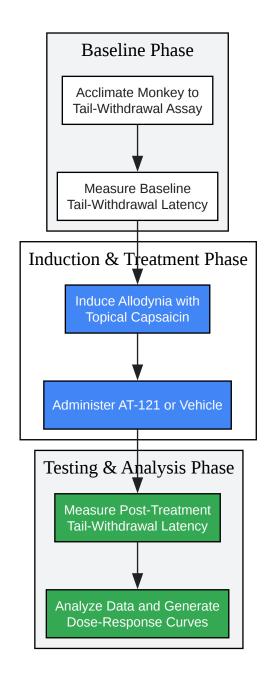
Capsaicin-Induced Thermal Allodynia in Rhesus Monkeys

This in vivo model is used to assess the analgesic efficacy of compounds in a state of heightened pain sensitivity.

Methodology:

- Animal Acclimation and Baseline Measurement:
 - Acclimate adult rhesus monkeys to the experimental setup, which typically involves tailwithdrawal from a warm water bath.
 - Determine the baseline tail-withdrawal latency in response to a non-noxious warm water stimulus (e.g., 46°C).
- Induction of Allodynia:
 - Topically apply a solution of capsaicin to a defined area of the monkey's tail to induce localized thermal allodynia.[8][9]
- · Drug Administration and Testing:
 - Administer AT-121 (or a control substance) via a specified route (e.g., subcutaneous injection).
 - At various time points after drug administration, measure the tail-withdrawal latency in response to the warm water stimulus.
- Data Analysis:
 - An increase in tail-withdrawal latency following drug administration indicates an antiallodynic effect.
 - Compare the effects of different doses of AT-121 to construct a dose-response curve and determine its potency and efficacy.[8][9]





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Caption: Workflow for the capsaicin-induced thermal allodynia model.

Conclusion

AT-121 represents a significant advancement in the quest for safer and more effective analysesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, offers the potential for potent pain relief without the severe liabilities of traditional



opioids. The robust preclinical data in non-human primates strongly supports its further development for clinical use in humans. Continued research into the intricate signaling pathways and long-term effects of **AT-121** will be crucial in fully elucidating its therapeutic potential.

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